molecular formula C22H30N2OS B11370303 4-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclohexanecarboxamide

4-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclohexanecarboxamide

Cat. No.: B11370303
M. Wt: 370.6 g/mol
InChI Key: BIZLEZPFTLTWSL-UHFFFAOYSA-N
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Description

4-BUTYL-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a cyclohexane carboxamide core with a butyl group and a thiazole ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution with Methylphenyl Group: The thiazole ring is then substituted with a methylphenyl group using a Friedel-Crafts alkylation reaction.

    Attachment to Cyclohexane Carboxamide: The substituted thiazole is then attached to the cyclohexane carboxamide core through a nucleophilic substitution reaction, often using a coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base such as lutidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclohexane carboxamide core, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: TBTU, Lutidine, Various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanone

Uniqueness

4-BUTYL-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, substituted with a methylphenyl group, and the cyclohexane carboxamide core make it structurally distinct from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.

Properties

Molecular Formula

C22H30N2OS

Molecular Weight

370.6 g/mol

IUPAC Name

4-butyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H30N2OS/c1-3-4-5-17-8-12-18(13-9-17)21(25)23-14-20-15-26-22(24-20)19-10-6-16(2)7-11-19/h6-7,10-11,15,17-18H,3-5,8-9,12-14H2,1-2H3,(H,23,25)

InChI Key

BIZLEZPFTLTWSL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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